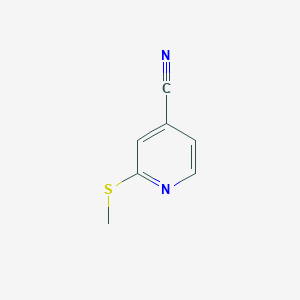

2-(Methylthio)isonicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIMMMAZSQUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Methylthio)isonicotinonitrile physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)isonicotinonitrile

Introduction

2-(Methylthio)isonicotinonitrile, a substituted pyridine derivative, represents a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The unique electronic interplay between the electron-withdrawing nitrile group, the pyridine ring, and the methylthio substituent imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures. Professionals in drug development may recognize the isonicotinonitrile core as a bioisostere for various functional groups, capable of engaging in critical hydrogen bonding and polar interactions within biological targets.

This guide provides a comprehensive, in-depth analysis of the core physical, chemical, and spectroscopic properties of 2-(Methylthio)isonicotinonitrile. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind these properties and presents field-proven experimental protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to confidently handle, characterize, and strategically utilize this compound in their research and development endeavors.

Physicochemical Properties

2-(Methylthio)isonicotinonitrile is a solid at ambient temperature, a characteristic influenced by its planar structure and polar functional groups which allow for efficient crystal lattice packing.[1] The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂S | [1][2] |

| Molecular Weight | 150.20 g/mol | [1][2] |

| CAS Number | 180790-90-3 | [1][3] |

| IUPAC Name | 2-(Methylthio)pyridine-4-carbonitrile | N/A |

| Synonyms | 2-(Methylsulfanyl)isonicotinonitrile, 2-Methylsulfanylpyridine-4-carbonitrile | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% (Commercially available) | [1][2] |

| InChI Key | KHIMMMAZSQUTMF-UHFFFAOYSA-N | [2] |

Solubility Profile

Causality: The solubility of 2-(Methylthio)isonicotinonitrile is governed by the polarity imparted by the nitrile group and the nitrogen atom of the pyridine ring. These features allow for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the aromatic ring and the methylthio group contribute some nonpolar character. Therefore, the compound is expected to exhibit moderate to good solubility in polar organic solvents such as acetone, acetonitrile, ethyl acetate, and chlorinated solvents (e.g., dichloromethane, chloroform), and lower solubility in nonpolar solvents like hexanes. Its solubility in water is expected to be low but may be enhanced under acidic conditions due to the protonation of the pyridine nitrogen.

Experimental Protocol: Solubility Determination

This protocol outlines a standard laboratory procedure for quantitatively determining the solubility of the title compound in a given solvent at a specific temperature (e.g., 25 °C).

Principle: A saturated solution of the compound is prepared and allowed to equilibrate. An aliquot of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-(Methylthio)isonicotinonitrile to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial in a temperature-controlled shaker or water bath set to 25 °C for at least 24 hours. This extended period ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle completely. For very fine suspensions, centrifugation (e.g., 5 minutes at 5000 rpm) is recommended to ensure a clear supernatant.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. It is critical to avoid aspirating any solid particles.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or using a vacuum centrifuge until a constant weight of the solid residue is achieved.

-

Calculation: Weigh the vial containing the dried solute. The solubility is calculated using the formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken

Spectroscopic Analysis & Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of 2-(Methylthio)isonicotinonitrile. The predicted spectral characteristics are discussed below, grounded in the established principles of NMR and IR spectroscopy.[4][5][6][7]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.

-

δ ~2.65 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (-SCH₃). Its chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effect of the adjacent sulfur atom.

-

δ ~7.20 - 7.30 ppm (m, 2H): This region would likely contain the signals for the protons at the C3 and C5 positions of the pyridine ring. The proton at C3 would appear as a doublet, while the proton at C5 would be a doublet of doublets, potentially overlapping.

-

δ ~8.50 - 8.60 ppm (d, 1H): The proton at the C6 position is expected to be the most downfield aromatic proton due to its proximity to the electronegative ring nitrogen. It should appear as a doublet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework.

-

δ ~15 ppm: The methyl carbon (-SCH₃).

-

δ ~117 ppm: The nitrile carbon (-C≡N).

-

δ ~120 - 155 ppm: This region will contain the five signals for the pyridine ring carbons. The carbon bearing the methylthio group (C2) would be significantly downfield, while the other carbons (C3, C4, C5, C6) will have shifts influenced by the substituents and the ring nitrogen.[6][8] The C4 carbon, attached to the nitrile, is also expected to be in a distinct chemical shift environment.

Experimental Protocol: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(Methylthio)isonicotinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its good solvating power for moderately polar organics.

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS, 0.03-0.05% v/v). TMS serves as the internal reference, with its ¹H and ¹³C signals defined as 0.00 ppm, against which all other chemical shifts are measured. This provides a self-validating calibration for the spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument tuning and shimming procedures to maximize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to generate the final frequency-domain spectrum.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic route to 2-(Methylthio)isonicotinonitrile involves the nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group at the 2-position, such as a halogen. A common and effective precursor is 2-chloroisonicotinonitrile.

The workflow can be visualized as a two-step process starting from isonicotinic acid.

Caption: Proposed synthetic workflow for 2-(Methylthio)isonicotinonitrile.

Experimental Protocol: Synthesis from 2-Chloroisonicotinonitrile

Principle: This procedure utilizes a nucleophilic aromatic substitution (SₙAr) reaction, where the thiomethoxide anion displaces the chloride ion on the electron-deficient pyridine ring. The electron-withdrawing nitrile group at the 4-position activates the ring towards this type of substitution.

Materials:

-

2-Chloroisonicotinonitrile

-

Sodium thiomethoxide (NaSCH₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroisonicotinonitrile (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. This removes any acidic impurities and residual DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 2-(Methylthio)isonicotinonitrile as a solid.

Chemical Reactivity

The reactivity of 2-(Methylthio)isonicotinonitrile is dictated by its three primary functional components:

-

Methylthio Group: The sulfur atom is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or m-CPBA can yield the corresponding sulfoxide and, subsequently, the sulfone.[9] These oxidized derivatives are excellent leaving groups, enabling further substitution reactions at the C2 position.

-

Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (2-(methylthio)isonicotinic acid) or amide. It can also be reduced to an aminomethyl group.

-

Pyridine Ring: The ring nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic substitution reactions, although it is deactivated by the nitrile group.

Applications in Research and Drug Development

The 2-(methylthio)pyridine moiety is a recognized pharmacophore in medicinal chemistry. The sulfur atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within a protein's active site.

The isonicotinonitrile structure itself is a common feature in many pharmaceuticals. The nitrile group is often employed as a bioisosteric replacement for a carboxylic acid or a ketone, and it can act as a potent hydrogen bond acceptor. Its presence can improve metabolic stability and cell permeability. For instance, related cyanopyridine structures are found in inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.

Therefore, 2-(Methylthio)isonicotinonitrile serves as a valuable building block for generating libraries of compounds for screening in various drug discovery programs, from kinase inhibitors to modulators of nuclear receptors.

Safety and Handling

Based on available data, 2-(Methylthio)isonicotinonitrile is classified as a hazardous substance. Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this compound.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate respirator.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 150). Retrieved January 9, 2024, from [Link]

-

CDMS.net. (2025). Safety Data Sheet. Retrieved January 9, 2024, from [Link]

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. Arabian Journal of Chemistry, 5(1), 115-122.

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved January 9, 2024, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2024, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved January 9, 2024, from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 9, 2024, from [Link]

- Kim, J. H., & Kim, J. N. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 30(8), 1913-1914.

- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved January 9, 2024, from [Link]

- Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 9, 2024, from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2024, from [Link]

- Poulos, T. L., & Waskell, L. (2013). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Journal of inorganic biochemistry, 120, 96–101.

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 9, 2024, from [Link]

- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

- Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts for icotinib and its two metabolites. Retrieved January 9, 2024, from [Link]

-

ChemBK. (n.d.). Isonicotinonitrile. Retrieved January 9, 2024, from [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1091.

-

University of California, Irvine. (n.d.). 300 MHz 1H NMR Spectrum. Retrieved January 9, 2024, from [Link]

-

PubChem. (n.d.). 4-Cyanopyridine. Retrieved January 9, 2024, from [Link]

-

PubChem. (n.d.). 2-Methylpyridine-4-carbonitrile. Retrieved January 9, 2024, from [Link]

Sources

- 1. Hit2Lead | 2-(methylthio)isonicotinonitrile | CAS# 180790-90-3 | MFCD12198460 | BB-4032981 [hit2lead.com]

- 2. 2-(Methylthio)isonicotinonitrile | CymitQuimica [cymitquimica.com]

- 3. 180790-90-3|2-(Methylthio)isonicotinonitrile|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. compoundchem.com [compoundchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)isonicotinonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis is of considerable interest for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(Methylthio)isonicotinonitrile, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the available methods. The presented routes are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers in the field.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. Substitution at the 2-position of the pyridine ring with a methylthio group, coupled with a nitrile functionality at the 4-position, yields 2-(Methylthio)isonicotinonitrile, a versatile intermediate for further chemical elaboration. The electron-donating nature of the methylthio group and the electron-withdrawing character of the nitrile group create a unique electronic profile, making this molecule an attractive substrate for a variety of chemical transformations. This guide will explore the two most prominent and practical synthetic routes to this valuable compound.

Pathway 1: Nucleophilic Aromatic Substitution of 2-Chloroisonicotinonitrile

This is the most direct and commonly employed route for the synthesis of 2-(Methylthio)isonicotinonitrile. The strategy relies on the facile displacement of a halide at the 2-position of the pyridine ring by a sulfur-based nucleophile. The overall transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The electron-withdrawing nitrile group at the 4-position, along with the inherent electron-deficient nature of the pyridine ring, activates the 2-position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by resonance, particularly by the nitrogen atom of the pyridine ring and the cyano group. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the desired product.

Diagram of the SNAr Mechanism:

Caption: Nucleophilic attack of thiomethoxide on 2-chloroisonicotinonitrile.

Experimental Protocols

Step 1a: Synthesis of 2-Chloroisonicotinonitrile from Isonicotinamide-N-Oxide

A reliable method for the preparation of the key precursor, 2-chloroisonicotinonitrile, starts from nicotinamide-1-oxide, which is then converted to 2-chloronicotinonitrile. Although the target is the isonicotinonitrile (4-cyano) isomer, the synthesis of the nicotinonitrile (3-cyano) isomer from nicotinamide-1-oxide is well-documented and provides a strong procedural basis.[1] A similar approach starting from isonicotinamide-N-oxide would be expected to yield 2-chloroisonicotinonitrile.

Protocol:

-

In a well-ventilated fume hood, to a 1-liter round-bottomed flask, add isonicotinamide-1-oxide (0.62 mol) and phosphorus pentachloride (0.86 mol).

-

Thoroughly mix the solids. Slowly add phosphorus oxychloride (243 mL) with shaking.

-

Attach a reflux condenser with a drying tube and place the flask in an oil bath preheated to 60-70 °C.

-

Slowly raise the temperature to 100 °C over 20-25 minutes. A vigorous reflux will commence between 100-105 °C.

-

Control the exothermic reaction with an ice-water bath. Once subsided, continue heating under reflux at 115-120 °C for 1.5 hours.

-

After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

-

Pour the residual dark oil into a beaker containing 300 g of crushed ice with stirring.

-

Allow the mixture to stand at 5 °C overnight. Filter the crude product and wash with water.

-

Suspend the solid in 300 mL of 5% sodium hydroxide at 15 °C and stir for 30 minutes.

-

Filter, wash with water until the filtrate is neutral, and dry under reduced pressure over phosphorus pentoxide to yield 2-chloroisonicotinonitrile.

Step 1b: Nucleophilic Substitution with Sodium Thiomethoxide

Sodium thiomethoxide is a potent nucleophile for the introduction of the methylthio group. It can be purchased or prepared in situ.

Protocol:

-

To a solution of 2-chloroisonicotinonitrile (10 mmol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (50 mL), add sodium thiomethoxide (12 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(methylthio)isonicotinonitrile.

| Parameter | Value |

| Starting Material | 2-Chloroisonicotinonitrile |

| Reagent | Sodium Thiomethoxide |

| Solvent | DMF or DMSO |

| Temperature | 25-60 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | >80% |

Pathway 2: S-Methylation of 2-Mercaptoisonicotinonitrile

An alternative strategy involves the initial synthesis of 2-mercaptoisonicotinonitrile followed by a selective S-methylation. This pathway can be advantageous if the mercapto intermediate is readily available or if milder methylation conditions are desired.

Mechanistic Rationale

The synthesis of the mercapto intermediate can be achieved from 2-chloroisonicotinonitrile by reaction with a sulfur source like sodium hydrosulfide. The subsequent S-methylation is a straightforward nucleophilic substitution where the thiolate anion, generated by deprotonation of the mercaptopyridine, attacks a methylating agent.

Diagram of the S-Methylation Pathway:

Caption: Two-step synthesis via a mercapto intermediate.

Experimental Protocols

Step 2a: Synthesis of 2-Mercaptoisonicotinonitrile

-

Dissolve 2-chloroisonicotinonitrile (10 mmol) in ethanol (50 mL).

-

Add a solution of sodium hydrosulfide (NaSH) (12 mmol) in ethanol.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-mercaptoisonicotinonitrile.

Step 2b: S-Methylation of 2-Mercaptoisonicotinonitrile

Heterocyclic thiols can be S-methylated under various conditions. A common and effective method utilizes a base and a methylating agent.[2]

Protocol:

-

Suspend 2-mercaptoisonicotinonitrile (10 mmol) in a suitable solvent such as acetone or methanol (50 mL).

-

Add a base such as potassium carbonate (12 mmol) or sodium hydroxide (11 mmol) and stir for 15-30 minutes to form the thiolate.

-

Add a methylating agent, such as methyl iodide (11 mmol) or dimethyl sulfate (11 mmol), dropwise at room temperature.

-

Stir the reaction mixture for 1-3 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Mercaptoisonicotinonitrile |

| Base | K₂CO₃ or NaOH |

| Methylating Agent | CH₃I or (CH₃)₂SO₄ |

| Solvent | Acetone or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | High |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (SNAr) | Pathway 2 (S-Methylation) |

| Number of Steps | Typically 2 (from isonicotinamide-N-oxide) | Typically 3 (from isonicotinamide-N-oxide) |

| Overall Efficiency | Generally high-yielding and direct. | Can also be high-yielding, but with an additional step. |

| Reagent Handling | Requires handling of phosphorus halides. Sodium thiomethoxide can be malodorous. | Sodium hydrosulfide is corrosive and releases H₂S upon acidification. Methylating agents are toxic and should be handled with care. |

| Versatility | The SNAr approach can be extended to other alkyl and aryl thiols. | The S-alkylation step is versatile for introducing various alkyl groups. |

Conclusion

The synthesis of 2-(Methylthio)isonicotinonitrile can be effectively achieved through two primary pathways. The nucleophilic aromatic substitution of 2-chloroisonicotinonitrile with sodium thiomethoxide offers a direct and efficient route. Alternatively, a two-step process involving the formation of 2-mercaptoisonicotinonitrile followed by S-methylation provides a reliable, albeit longer, synthetic sequence. The choice of pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both routes are grounded in well-established organic chemistry principles and provide robust methods for accessing this important heterocyclic building block for further research and development.

References

-

Synthesis, Reactions and Characterization of 2-methylthionicotinonitrile, Pyrazolopyridine and Pyridopyrazolotriazine Derivatives. (2022). ResearchGate. [Link]

-

2-chloronicotinonitrile. Organic Syntheses. [Link]

-

Thiol-bearing microgels for mucoadhesion. Materials Chemistry B. [Link]

-

Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Center for Biotechnology Information. [Link]

-

2-Methylpyridine-4-carbonitrile. PubChem. [Link]

-

S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. [Link]

Sources

2-(Methylthio)isonicotinonitrile structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-(Methylthio)isonicotinonitrile

Introduction

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-(Methylthio)isonicotinonitrile. Moving beyond a simple recitation of methods, this document offers an integrated analytical strategy, explaining the causality behind experimental choices and providing field-proven protocols. It is designed to equip researchers, quality control analysts, and drug development professionals with a self-validating system for ensuring the identity, purity, and integrity of this critical chemical intermediate.

Section 1: Core Physicochemical Properties and Safe Handling

Before any analytical work commences, a thorough understanding of the compound's basic properties and safety profile is essential. This foundational knowledge informs handling procedures, solvent selection, and the choice of analytical techniques.

Physicochemical Data Summary

The fundamental properties of 2-(Methylthio)isonicotinonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 180790-90-3 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Appearance | Solid (typical) | [1] |

| LogP | 1.43 | [1] |

| Rotatable Bonds | 1 | [1] |

Safety & Handling Protocols

2-(Methylthio)isonicotinonitrile is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.[2][3]

-

Hazard Profile:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Section 2: Representative Synthesis and Purification

While this guide focuses on analysis, understanding the synthetic origin of a compound is critical for anticipating potential impurities. A common route to similar thioether-substituted nitriles involves the nucleophilic aromatic substitution (SₙAr) of an activated halo-pyridine.

Synthetic Workflow Diagram

Caption: Representative workflow for synthesis and purification.

Protocol: Synthesis and Purification

This protocol is a representative method based on standard procedures for SₙAr reactions on pyridine rings.[6][7]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloroisonicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Rationale: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SₙAr mechanism without protonating the nucleophile. A dry, inert atmosphere prevents side reactions with water or oxygen.

-

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Using a slight excess of the nucleophile ensures complete conversion of the starting material. The addition is performed at a low temperature to control the exothermic reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

-

Rationale: Quenching with water removes the DMF and other water-soluble components. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Rationale: The brine wash removes residual water. Column chromatography is essential to separate the desired product from unreacted starting materials, by-products, and any potential isomers.

-

Section 3: Unambiguous Structural Elucidation

A multi-technique spectroscopic approach is non-negotiable for the definitive identification of 2-(Methylthio)isonicotinonitrile. Each technique provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, key information about the compound's substructures.

-

Expected Data:

-

High-Resolution MS (HRMS): The calculated exact mass for the [M+H]⁺ ion (C₇H₇N₂S⁺) is 151.0324. An observed mass within a 5 ppm tolerance provides high confidence in the elemental composition.

-

Electron Ionization MS (EI-MS): Expect a strong molecular ion (M⁺) peak at m/z 150. Key fragmentation pathways would include the loss of a methyl radical (•CH₃) to give a fragment at m/z 135 and potentially the loss of the entire methylthio group.

-

Protocol: GC-MS Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound and simultaneously assessing its purity.[8][9]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Rationale: This temperature program ensures good separation of the analyte from potential volatile impurities. The DB-5ms column is a robust, general-purpose column suitable for this type of aromatic compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Expected Data: The IR spectrum provides a characteristic fingerprint based on molecular vibrations.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic (S-CH₃) |

| ~1600-1450 | C=C & C=N stretches | Pyridine Ring |

| ~1350-1300 | C-H bend | Aliphatic (S-CH₃) |

| ~700-650 | C-S stretch | Thioether |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The combination of ¹H, ¹³C, and 2D NMR experiments allows for complete and unambiguous structural assignment.

¹H NMR Spectroscopy

-

Expected Spectrum: The molecule has three distinct sets of protons.

-

Aromatic Region: The three protons on the pyridine ring will appear between δ 7.0-9.0 ppm. Due to the substitution pattern, they will form a characteristic three-spin system. Proton H6 will likely be the most downfield due to its proximity to the nitrogen and the electron-withdrawing nitrile group. Protons H3 and H5 will show coupling to each other.

-

Aliphatic Region: The methyl protons (S-CH₃) will appear as a sharp singlet, typically between δ 2.5-3.0 ppm.

-

Integration: The relative integral ratio of the signals will be 1:1:1:3 (Aromatic H: Aromatic H: Aromatic H: Methyl H).[11]

-

¹³C NMR Spectroscopy

-

Expected Spectrum: The molecule has 7 unique carbon atoms, and therefore 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[12]

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165-155 | C2 | Carbon attached to both sulfur and nitrogen (deshielded). |

| ~155-145 | C6 | Aromatic CH adjacent to ring nitrogen. |

| ~140-130 | C4 | Carbon attached to the electron-withdrawing nitrile group. |

| ~125-115 | C3, C5 | Standard aromatic CH carbons. |

| ~120-115 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~20-15 | S-CH₃ | Typical shift for a methyl group attached to sulfur. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended): Acquire 2D correlation spectra such as HSQC (to correlate directly bonded C-H pairs) and HMBC (to identify long-range C-H correlations over 2-3 bonds), which are invaluable for confirming assignments.

-

Section 4: Purity Determination by Chromatography

While spectroscopy confirms identity, chromatography is the gold standard for quantifying purity and identifying impurities.

Protocol: Reversed-Phase HPLC-UV Purity Analysis

This method is designed to separate the target analyte from potential starting materials, by-products, and other non-volatile impurities.[13][14][15]

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 column (e.g., Waters SunFire, Agilent Zorbax), 4.6 x 150 mm, 5 µm particle size.

-

Rationale: A C18 column provides excellent retention for moderately polar compounds. The acidic mobile phase ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm and 275 nm.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.

-

Analysis: Inject the sample and integrate all peaks detected at 254 nm. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Section 5: Integrated Analytical Workflow

The characterization of a new batch of 2-(Methylthio)isonicotinonitrile should follow a logical, multi-step workflow to ensure comprehensive analysis. This workflow guarantees that both structural identity and purity are confirmed before the material is released for further use.

Caption: Integrated workflow for quality control and characterization.

This workflow ensures a tiered approach. Rapid techniques like IR and MS provide initial confirmation of identity. Full NMR analysis provides unambiguous structural proof, and the final HPLC step delivers a quantitative measure of purity, which is the ultimate gatekeeper for batch release.

Conclusion

The structural analysis and characterization of 2-(Methylthio)isonicotinonitrile is a critical process that underpins its successful application in research and development. By employing an integrated analytical strategy that combines mass spectrometry, IR and NMR spectroscopy, and chromatography, scientists can be confident in the material's identity, structure, and purity. The protocols and rationale detailed in this guide provide a robust framework for achieving this, ensuring that subsequent scientific endeavors are built upon a foundation of validated and trustworthy chemical matter.

References

-

ResearchGate. 13C-NMR spectrum of (4). Available at: [Link]

-

CDMS.net. Safety Data Sheet. Available at: [Link] (Note: A representative SDS link).

-

Royal Society of Chemistry. Supporting Information for a relevant publication. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

III Analytical Methods. Available at: [Link]

-

ResearchGate. 1H NMR (600 MHz) and 13C NMR (150 MHz) spectral data of compounds 1-4.... Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0100081). Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

- Dyachenko, et al. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 2021.

-

DEA Diversion Control Division. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

OSTI.GOV. Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

PubChem. 2-Methylpyridine-4-carbonitrile. Available at: [Link]

-

PubMed. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Available at: [Link]

-

NCBI. Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Available at: [Link]

- Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.

-

PubChem. CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile. Available at: [Link]

-

PMC. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Available at: [Link]

-

ResearchGate. Synthesis of 2-Cyanopyrimidines. Available at: [Link]

-

Hovione. Analytical Methods for Faster Time to Market. Available at: [Link]

-

Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

-

Curtin University. Instrumentation - Western Australian Organic & Isotope Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

Royal Society of Chemistry. Ruthenium-Catalyzed Selective α-Deuteration of Nitriles Using D2O. Available at: [Link]

-

NIST WebBook. 2-(4-Methylphenylthio)phenyl isothiocyanate. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

SIELC. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at: [Link]

-

PubMed. Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available at: [Link]

- Google Patents. Process for the synthesis of 2-hydroxy 4-methylthio butyronitrile.

-

PubChem. 4-Cyanopyridine. Available at: [Link]

-

NIST WebBook. 4-Pyridinecarbonitrile. Available at: [Link]

-

ResearchGate. The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3. Available at: [Link]

Sources

- 1. Hit2Lead | 2-(methylthio)isonicotinonitrile | CAS# 180790-90-3 | MFCD12198460 | BB-4032981 [hit2lead.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nist.gov [nist.gov]

- 9. wa-oigc.curtin.edu.au [wa-oigc.curtin.edu.au]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-(methylthio)isonicotinonitrile (CAS Number: 180790-90-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety, handling, and supply of 2-(methylthio)isonicotinonitrile, registered under CAS number 180790-90-3.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 180790-90-3 | |

| IUPAC Name | 2-(methylsulfanyl)isonicotinonitrile | |

| Molecular Formula | C7H6N2S | Inferred from structure |

| Molecular Weight | 150.2 g/mol | Inferred from formula |

| Appearance | Not specified | |

| Purity | 95% | [] |

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2] Safety goggles or glasses are recommended.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes.[3]

-

Skin: Wash the affected area with soap and water.

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Experimental Protocols & Potential Applications

Workflow for Investigating a Novel Compound like 2-(methylthio)isonicotinonitrile:

Below is a generalized workflow for the initial investigation of a novel chemical entity in a research setting.

A generalized workflow for the initial investigation of a novel chemical compound.

Suppliers

2-(methylthio)isonicotinonitrile (CAS 180790-90-3) is available from various chemical suppliers, primarily for research and development purposes. When sourcing this compound, it is important to verify the purity and confirm availability with the respective supplier.

Known Suppliers:

-

Sigma-Aldrich (Merck): This company lists the compound and related products for scientific research.[4]

-

BOC Sciences: Lists the compound with a purity of 95%.[]

It is recommended to inquire with these suppliers for current stock, pricing, and detailed specifications.

References

-

Hangzhou Jessica Chemicals Co., Ltd. MATERIAL SAFETY DATA SHEET. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Isonicotinonitriles

This guide provides an in-depth exploration of substituted isonicotinonitriles, a class of heterocyclic compounds with a pyridine ring substituted with a cyano group at the 4-position. Their unique electronic properties and versatile reactivity make them privileged scaffolds in medicinal chemistry, materials science, and agricultural science. This document will delve into the synthesis, key applications, and the experimental protocols necessary to explore the potential of these fascinating molecules.

Part 1: The Chemical Foundation - Synthesis of Substituted Isonicotinonitriles

The synthetic accessibility of substituted isonicotinonitriles is a key driver of their widespread research interest. A variety of methods exist for their preparation, with the choice of route often depending on the desired substitution pattern and the scale of the reaction.

A common and efficient method for the synthesis of isonitriles, in general, involves the dehydration of N-substituted formamides. One such protocol utilizes triphenylphosphine and iodine, offering a mild and convenient procedure.[1][2]

Experimental Protocol: Synthesis of Isonitriles from N-Substituted Formamides

Materials:

-

N-substituted formamide

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted formamide (1.0 equivalent) in dichloromethane.

-

Add the tertiary amine (2.0 equivalents) to the solution and stir.

-

In a separate flask, prepare a solution of triphenylphosphine (1.5 equivalents) and iodine (1.5 equivalents) in dichloromethane.

-

Slowly add the triphenylphosphine/iodine solution to the formamide solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within one hour.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure isonitrile.

This method is advantageous due to its use of readily available and low-cost reagents, as well as its mild reaction conditions.[1][2]

Part 2: Medicinal Chemistry - A Scaffold for Drug Discovery

Substituted isonicotinonitriles are a cornerstone in modern medicinal chemistry, serving as the core scaffold for a number of approved drugs and a plethora of investigational agents. Their ability to participate in various biological interactions, including hydrogen bonding and metal coordination, makes them attractive for targeting a wide range of enzymes and receptors.

Enzyme Inhibition: A Focus on Kinases

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The isonicotinonitrile moiety has proven to be a valuable pharmacophore for the development of potent and selective kinase inhibitors.

Pim-1 Kinase Inhibition:

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[3] Substituted nicotinonitrile derivatives have emerged as potent inhibitors of Pim-1 kinase, inducing apoptosis in cancer cells.[1][4]

Experimental Protocol: Pim-1 Kinase Inhibition Assay

Several commercial kits are available for assessing Pim-1 kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5][6]

Materials:

-

Purified Pim-1 kinase enzyme

-

Pim-1 kinase substrate (e.g., S6Ktide)[6]

-

ATP

-

Test compounds (substituted isonicotinonitriles) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low-volume plates

-

Luminometer

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µl of the test compound solution or DMSO (for controls).

-

Add 2 µl of Pim-1 kinase enzyme solution.

-

Prepare a substrate/ATP mix and add 2 µl to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to convert ADP to ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

| Compound | Pim-1 IC50 (nM)[1] | MCF-7 IC50 (µM)[4] | PC-3 IC50 (µM)[4] |

| Compound 4k | 21.2 | - | - |

| Compound 7b | 18.9 | 3.58 | 3.60 |

| Staurosporine | 16.7 | - | - |

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Isoniazid, a cornerstone of tuberculosis treatment, is an isonicotinic acid hydrazide. This has spurred extensive research into other isonicotinonitrile derivatives as potential antimycobacterial agents.[7][8][9] These compounds often work by inhibiting essential enzymes in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA).[10]

Experimental Protocol: Antimycobacterial Susceptibility Testing

The Alamar Blue susceptibility test is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[7][8][11]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Alamar Blue reagent

-

Positive control drug (e.g., Isoniazid, Rifampicin)[11]

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Include a drug-free control and a positive control.

-

Incubate the plates at 37°C for 7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Part 3: Materials Science - Building Blocks for Functional Materials

The rigid, linear geometry of the isonicotinonitrile moiety, coupled with the coordinating ability of the nitrile and pyridine nitrogen atoms, makes it an excellent building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[13][14]

The use of substituted isonicotinonitriles as linkers allows for the fine-tuning of the pore size, shape, and functionality of the resulting MOFs.[15]

Experimental Protocol: Synthesis of a Cobalt-Based MOF

The following is a general procedure for the solvothermal synthesis of a cobalt-based MOF.[16]

Materials:

-

Cobalt salt (e.g., cobalt nitrate hexahydrate)

-

Substituted isonicotinonitrile linker

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Teflon-lined autoclave

Procedure:

-

In a glass vial, dissolve the cobalt salt and the substituted isonicotinonitrile linker in DMF.

-

Seal the vial and place it in a Teflon-lined autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 72 hours).[16]

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like methanol.

-

Dry the crystals under vacuum to obtain the final MOF product.

-

Characterize the material using techniques such as powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and gas adsorption analysis.

Part 4: Agricultural Science - Scaffolds for Crop Protection

Isonicotinonitrile derivatives also serve as important intermediates in the synthesis of agrochemicals, including herbicides and pesticides.[17][18] The pyridine ring is a common feature in many commercial herbicides, and the nitrile group can be a key functional handle for further chemical modifications.[19]

Evaluation of Herbicidal Activity:

The herbicidal potential of novel substituted isonicotinonitriles can be assessed through a series of in vitro and in vivo assays. A primary screen often involves evaluating the effect of the compounds on the germination and growth of model plant species.

Experimental Protocol: Seed Germination and Seedling Growth Assay

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana, cress)

-

Petri dishes with filter paper

-

Test compounds dissolved in a suitable solvent (e.g., acetone, DMSO)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare different concentrations of the test compounds.

-

Apply a known volume of each test solution to the filter paper in the Petri dishes and allow the solvent to evaporate.

-

Place a specific number of seeds on the treated filter paper.

-

Add a defined volume of sterile water to each dish.

-

Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

-

Compare the results to a solvent-only control and a commercial herbicide control.

Conclusion

Substituted isonicotinonitriles represent a remarkably versatile and valuable class of compounds. Their straightforward synthesis and the tunability of their electronic and steric properties have cemented their importance across diverse scientific disciplines. From the development of life-saving medicines to the creation of advanced functional materials and the protection of our food supply, the research applications of substituted isonicotinonitriles continue to expand, promising further exciting discoveries in the years to come.

References

-

BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

-

Hassan, A. S., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-236. [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link]

-

Ismail, M. M. F., et al. (2021). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Chinese Journal of Chemistry, 39(7), 1855-1864. [Link]

-

Wang, X., Wang, Q., & Luo, Q.-L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49–54. [Link]

-

Hassan, A. S., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Request PDF. [Link]

-

Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 15(19), 4237-4240. [Link]

-

de Pádula, M., et al. (2008). Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives. European Journal of Medicinal Chemistry, 43(6), 1344-1347. [Link]

-

Scribd. (n.d.). Assay Protocol 3T3. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was.... Retrieved from [Link]

-

Al-Harbi, S., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 16(5), 6141-6148. [Link]

-

Hassan, A. S., et al. (2023). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Chinese Journal of Chemistry, 41(1), 101-112. [Link]

-

ResearchGate. (n.d.). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Belli, R., et al. (2000). In Vitro Antimycobacterial Activities of 2′-Monosubstituted Isonicotinohydrazides and Their Cyanoborane Adducts. Antimicrobial Agents and Chemotherapy, 44(10), 2824-2827. [Link]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

- Google Patents. (n.d.). CN114981244A - Continuous flow synthesis method for preparing isoniazid.

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

- Google Patents. (n.d.). US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile.

-

PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

-

Rodrigues, M. V. N., et al. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]

-

Wang, Z., et al. (2017). Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 137, 469-491. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. Retrieved from [Link]

-

Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 11, 1633. [Link]

-

ResearchGate. (n.d.). Substitution reactions in metal-organic frameworks and metal-organic polyhedra. Retrieved from [Link]

-

RUA. (n.d.). New route for the synthesis of Co-MOF from metal substrates. Retrieved from [Link]

-

MDPI. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Molecules, 26(1), 1-13. [Link]

-

ACS Publications. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Industrial & Engineering Chemistry Research, 58(45), 20547-20565. [Link]

-

YouTube. (2022). Synthesis of metal-organic framework (MOF) via continuous flow supercritical carbon dioxide reactor. Retrieved from [Link]

-

PubMed. (n.d.). Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding. Retrieved from [Link]

-

MDPI. (2022). Beyond Pristine Metal–Organic Frameworks: Preparation of Hollow MOFs and Their Composites for Catalysis, Sensing, and Adsorption Removal Applications. Catalysts, 13(1), 1-24. [Link]

-

PubMed. (2014). Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Pesticides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Isoreticular Metal-Organic Frameworks IRMOFs-n (n=1, 3, 6, 8). Retrieved from [Link]

-

Casida, J. E. (2012). The Greening of Pesticide–Environment Interactions: Some Personal Observations. Environmental Health Perspectives, 120(4), 487-493. [Link]

- Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.

-

IRIS-AperTO - UniTo. (n.d.). Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]

- 3. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo … [ouci.dntb.gov.ua]

- 4. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 12. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mse.sysu.edu.cn [mse.sysu.edu.cn]

- 16. rua.ua.es [rua.ua.es]

- 17. innospk.com [innospk.com]

- 18. 4-Cyanopyridine CAS 100-48-1 for Pesticide, Dye Intermediates - Isonicotinonitrile, 4-Pyridinecarbonitrile | Made-in-China.com [m.made-in-china.com]

- 19. epa.gov [epa.gov]

Safety and handling guidelines for 2-(Methylthio)isonicotinonitrile

An In-depth Technical Guide to the Safe Handling of 2-(Methylthio)isonicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-(Methylthio)isonicotinonitrile (CAS No. 180790-90-3), a heterocyclic nitrile compound utilized in contemporary research and drug development. In the absence of exhaustive toxicological data for this specific molecule, this document applies the precautionary principle, deriving safety protocols from the known hazards of structurally related compounds, including nitriles and thioethers. The core philosophy of this guide is to treat 2-(Methylthio)isonicotinonitrile as a potent compound with significant potential for acute toxicity and irritation. We will detail a risk-based approach centered on the hierarchy of controls, robust personal protective equipment (PPE) protocols, and meticulous emergency preparedness to ensure the safety of laboratory personnel.

Compound Identification and Physicochemical Properties

2-(Methylthio)isonicotinonitrile is a solid organic compound whose structure incorporates a pyridine ring, a nitrile group, and a methylthio ether.[1] This combination of functional groups dictates its reactivity and, critically, its potential toxicological profile.

| Property | Data | Reference |

| IUPAC Name | 2-(Methylthio)pyridine-4-carbonitrile | N/A |

| Synonyms | 2-(Methylthio)isonicotinonitrile | [1] |

| CAS Number | 180790-90-3 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Physical Form | Solid | [1] |

Inferred Hazard Analysis and Toxicological Profile

-

Acute Toxicity (Nitrile Moiety) : The primary toxicological concern stems from the nitrile functional group. Organic nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration.[2] Safety data sheets for analogous nitrile compounds, such as 2-Chloronicotinonitrile and Anisonitrile, classify them as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] Therefore, it is imperative to assume that 2-(Methylthio)isonicotinonitrile is harmful or potentially toxic via all routes of exposure: ingestion, dermal contact, and inhalation. [4][5]

-

Skin and Eye Irritation : Many pyridine and nitrile-containing compounds are known to be irritants. Safety data for 2-(Methylthio)-6-oxo-1,6-dihydropyridine-3-carbonitrile and 2-Chloronicotinonitrile explicitly list them as causes of skin and serious eye irritation.[3][6] Direct contact with the skin or eyes should be strictly avoided.[3]

-

Respiratory Irritation : Volatile organic compounds or fine powders can cause respiratory tract irritation.[6] While this compound is a solid, any procedure that can generate dust or aerosols (e.g., weighing, scraping, or vigorous mixing) presents an inhalation risk.

The Hierarchy of Controls: A Mandated Safety Framework

To mitigate the inferred risks, all work with 2-(Methylthio)isonicotinonitrile must adhere to the hierarchy of controls. This framework prioritizes the most effective safety measures. Engineering and administrative controls are the primary means to reduce exposure, with PPE serving as the final, crucial barrier.[7]

Caption: Hierarchy of controls for mitigating exposure risk.

Personal Protective Equipment (PPE) Protocol

Given the potential for high toxicity, a robust PPE protocol is mandatory. Standard laboratory attire is insufficient.[8][9]

| PPE Category | Specification | Rationale & Source |

| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contact. Inspect gloves for integrity before each use. | Nitrile provides good resistance to a broad range of chemicals.[10][11][12] Double-gloving provides an additional barrier against potential pinholes or tears. |

| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3] A full-face shield must be worn over goggles when there is a risk of splashes or aerosol generation. | Protects against splashes and airborne particles. A face shield offers a broader area of protection for the entire face.[13][14][15] |

| Body Protection | A dedicated, non-porous, buttoned lab coat (e.g., Nomex® or similar).[10] A chemical-resistant apron should be worn over the lab coat for larger-scale operations. | Provides a barrier against spills and splashes.[14] Natural fibers like cotton are preferable to synthetic materials like polyester under the lab coat.[10] |

| Footwear | Closed-toe, closed-heel, chemical-resistant shoes.[11] | Protects feet from spills and falling objects. |

| Respiratory Protection | Not typically required if all work is performed within certified engineering controls. If controls fail or for emergency response, a fitted respirator (e.g., N95 or higher with organic vapor cartridges) is necessary.[10] | Engineering controls are the primary method for respiratory protection. Respirator use requires a formal program, including training and fit-testing.[13] |

Standard Operating Procedures (SOPs) for Handling

Adherence to detailed, peer-reviewed SOPs is critical to minimize exposure.[13] All personnel must be trained on these procedures before commencing work.

Weighing Protocol for Solid 2-(Methylthio)isonicotinonitrile

The primary hazard during weighing is the generation and inhalation of fine powder.

-

Preparation : Don all required PPE as specified in Section 4. Ensure the analytical balance is located inside a ventilated balance enclosure or a chemical fume hood.

-

Tare : Place a clean, appropriately sized receiving vessel (e.g., a vial or round-bottom flask) on the balance and tare the weight.

-

Dispensing : Using a dedicated spatula, carefully transfer a small amount of 2-(Methylthio)isonicotinonitrile from the stock container to the tared vessel. Perform this action slowly and close to the surface to minimize dust generation.

-

Sealing : Immediately and securely cap both the stock container and the receiving vessel before removing them from the ventilated enclosure.

-

Decontamination : Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), placing the used cloth into a designated solid hazardous waste container. Decontaminate the balance surface and surrounding area.

-

Post-Handling : Remove outer gloves and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water.[8]

Caption: Step-by-step workflow for safely weighing the solid compound.

Storage and Stability Guidelines

Proper storage is essential to maintain compound integrity and prevent accidental release.

-

Container : Store in the original, tightly sealed container.[4]

-

Location : Keep in a designated, locked, and well-ventilated cabinet.[4][6] Storage should be in a cool, dry place away from direct sunlight and heat sources.[16][17]

-

Incompatibilities : While specific data is lacking, as a general precaution for nitriles, store separately from strong acids, bases, and oxidizing agents to prevent potentially violent reactions or degradation.[3][18]

-

Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms (e.g., acute toxicity, irritant).[16]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[8]

Personnel Exposure

-

Skin Contact : Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[19][20][21] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][21] Seek immediate medical attention.

-